molecular formula C14H27N3O3 B2529459 tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate CAS No. 1286265-61-9

tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate

Cat. No.: B2529459
CAS No.: 1286265-61-9
M. Wt: 285.388
InChI Key: SQPYXMBPNPVHSH-UHFFFAOYSA-N
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Description

tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C14H27N3O3 and a molecular weight of 285.388 g/mol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with isopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying biological processes and pathways.

    Medicine: This compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

  • tert-Butyl 1-(methylcarbamoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(propylcarbamoyl)piperidin-4-ylcarbamate These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

tert-butyl N-[1-(propan-2-ylcarbamoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(2)15-12(18)17-8-6-11(7-9-17)16-13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPYXMBPNPVHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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